molecular formula C24H27ClN2O3 B10826495 8-Azabicyclo(3.2.1)octane-3-methanamine, 8-benzoyl-N-(((2S)-7-chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, (3-exo)- CAS No. 737743-26-9

8-Azabicyclo(3.2.1)octane-3-methanamine, 8-benzoyl-N-(((2S)-7-chloro-2,3-dihydro-1,4-benzodioxin-2-yl)methyl)-, (3-exo)-

Cat. No.: B10826495
CAS No.: 737743-26-9
M. Wt: 426.9 g/mol
InChI Key: VDQJQKSTXHXBME-DTHFOOOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of SSR-181507 involves several steps, starting with the preparation of the benzodioxane derivative. The synthetic route typically includes the following steps:

Industrial production methods for SSR-181507 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

SSR-181507 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

SSR-181507 is unique due to its combined dopamine D2 receptor antagonism and serotonin 5-HT1A receptor agonism. Similar compounds include:

These compounds share some pharmacological properties with SSR-181507 but differ in their specific receptor binding profiles and therapeutic applications.

Properties

CAS No.

737743-26-9

Molecular Formula

C24H27ClN2O3

Molecular Weight

426.9 g/mol

IUPAC Name

[(1S,5R)-3-[[[(3S)-6-chloro-2,3-dihydro-1,4-benzodioxin-3-yl]methylamino]methyl]-8-azabicyclo[3.2.1]octan-8-yl]-phenylmethanone

InChI

InChI=1S/C24H27ClN2O3/c25-18-6-9-22-23(12-18)30-21(15-29-22)14-26-13-16-10-19-7-8-20(11-16)27(19)24(28)17-4-2-1-3-5-17/h1-6,9,12,16,19-21,26H,7-8,10-11,13-15H2/t16?,19-,20+,21-/m0/s1

InChI Key

VDQJQKSTXHXBME-DTHFOOOUSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C(=O)C3=CC=CC=C3)CNC[C@H]4COC5=C(O4)C=C(C=C5)Cl

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC=C3)CNCC4COC5=C(O4)C=C(C=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.